4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridin-3-amine
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Overview
Description
4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridin-3-amine is a heterocyclic compound that features a fused oxazole and pyridine ring system
Preparation Methods
The synthesis of 4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridin-3-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst can lead to the formation of the desired oxazolo[5,4-c]pyridine ring system . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridin-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of 4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridin-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridin-3-amine can be compared with other similar compounds such as:
4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridin-3-amine: This compound has a similar structure but differs in the position of the nitrogen atom in the oxazole ring.
4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine hydrochloride: This is a hydrochloride salt form of a similar compound, which may have different solubility and stability properties.
Properties
Molecular Formula |
C6H9N3O |
---|---|
Molecular Weight |
139.16 g/mol |
IUPAC Name |
4,5,6,7-tetrahydro-[1,2]oxazolo[5,4-c]pyridin-3-amine |
InChI |
InChI=1S/C6H9N3O/c7-6-4-1-2-8-3-5(4)10-9-6/h8H,1-3H2,(H2,7,9) |
InChI Key |
LFTJXSZKOJXNHL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1C(=NO2)N |
Origin of Product |
United States |
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